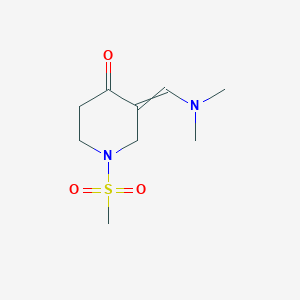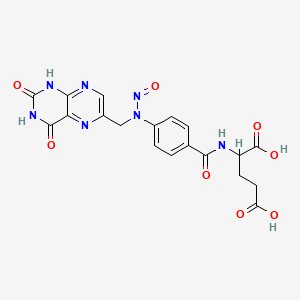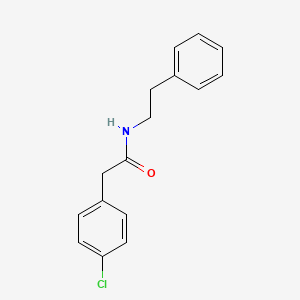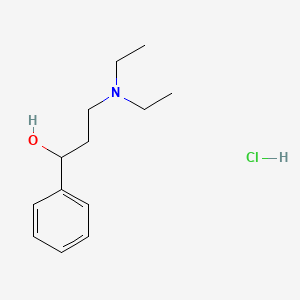
3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety with a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-1-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
5-(Trifluoromethyl)benzoic acid:
Uniqueness
The presence of both the piperidine ring and the trifluoromethyl group in 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid makes it unique. The piperidine ring can enhance binding affinity to biological targets, while the trifluoromethyl group can improve metabolic stability and membrane permeability.
Propriétés
Formule moléculaire |
C13H14F3NO2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
3-piperidin-1-yl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-6-9(12(18)19)7-11(8-10)17-4-2-1-3-5-17/h6-8H,1-5H2,(H,18,19) |
Clé InChI |
POAKKZKEXAGDLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)



![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)

![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)




![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
